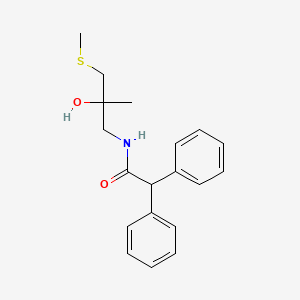

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-19(22,14-23-2)13-20-18(21)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,22H,13-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGWJHPZJBDPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2-Hydroxy-2-methyl-3-(methylthio)propylamine : A branched-chain amine containing a thioether and tertiary alcohol.

- 2,2-Diphenylacetyl chloride : The acylating agent for amide bond formation.

Key disconnections involve:

- Formation of the thioether via nucleophilic substitution or thiol-ene reactions.

- Introduction of the amine group through reductive amination or epoxide ring-opening.

- Amide coupling using classical acyl chloride reactions or modern coupling reagents.

Detailed Preparation Methods

Synthesis of 2-Hydroxy-2-methyl-3-(methylthio)propylamine

Epoxide Ring-Opening Route

- Epoxidation of 2-methyl-3-(methylthio)prop-2-en-1-ol :

- Ammonolysis of Epoxide :

Reductive Amination Approach

Preparation of 2,2-Diphenylacetyl Chloride

Amide Bond Formation

- Schotten-Baumann Reaction :

- Coupling Reagent Method :

Optimization and Reaction Conditions

Analytical Characterization

Challenges and Mitigation Strategies

Thioether Oxidation

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Schotten-Baumann | High yield, low cost | Temperature-sensitive |

| Coupling Reagent | Mild conditions, high purity | Expensive reagents |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halides

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The diphenylacetamide moiety may also contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several benzothiazole-linked diphenylacetamides are described in EP3 348 550A1 (2018), offering insights into substituent effects:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (15) : Features a trifluoromethyl (-CF₃) group on the benzothiazole ring. Synthesized via microwave irradiation (110°C, 20 min) with a moderate yield (42%) .

- N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) : Contains an additional acetamide branch. Synthesized using PyBOP/TEA at room temperature (24 hours) .

Key Differences :

- The target compound’s hydroxy-methyl-methylthio-propyl side chain contrasts with benzothiazole-based substituents, likely enhancing hydrophilicity and hydrogen-bonding capacity compared to aromatic heterocycles.

- Patent exclusions (e.g., sulfamoyl or nitro-substituted benzothiazoles ) highlight the importance of substituent choice in patentability and bioactivity.

N-Substituted 2-Arylacetamides in Crystallography

describes 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide and related analogues. These compounds exhibit:

Comparison :

- Lack of a heterocyclic ring (e.g., thiazole) could reduce coordination ability as ligands, a property noted in other acetamides .

Diphenylacetamide Derivatives with Varied N-Substituents

Key Contrasts :

Methylthio-Containing Acetamides in Natural Products

identifies N-(3-(methylthio)propyl)acetamide in wines, a simpler analogue lacking hydroxyl and diphenyl groups.

Comparison :

- The target compound’s diphenyl groups and hydroxy substituent likely increase molecular weight and logP, altering pharmacokinetics (e.g., prolonged half-life) compared to natural methylthio-acetamides.

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted methods (e.g., compound 15 ) achieve moderate yields rapidly, whereas room-temperature reactions (e.g., compound 37 ) require longer durations. The target compound’s synthesis may benefit from optimized conditions.

- Bioactivity Potential: Structural similarities to penicillin analogues and pesticide acetamides suggest dual applications in antimicrobial and agrochemical sectors.

- Solubility vs. Stability : The hydroxy group may improve aqueous solubility relative to benzothiazole derivatives, while methylthio could enhance lipid membrane interaction.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 299.43 g/mol

Structural Features

- The compound contains a diphenylacetamide moiety, which is known for various biological activities.

- The presence of a hydroxymethyl group and a methylthio group may contribute to its pharmacological properties.

The proposed mechanism of action for compounds with similar structures often involves:

- Inhibition of HDACs leading to increased acetylation of histones.

- Induction of apoptosis in cancer cells through modulation of gene expression.

Case Studies

- Inhibition of Tumor Cell Lines : A study evaluated the effects of structurally related compounds on various tumor cell lines. Results showed that certain derivatives could inhibit cell proliferation at low concentrations (IC50 values in the nanomolar range) .

- Cytotoxicity Assessment : Cytotoxicity was assessed using L6 rat skeletal muscle cells, indicating that while some derivatives were effective against tumor cells, they exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : Likely high due to lipophilicity from the diphenylacetamide structure.

- Metabolism : Potential for metabolic conversion into active metabolites, which may enhance or reduce biological activity.

- Excretion : Expected renal clearance based on molecular weight and solubility characteristics.

Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 299.43 g/mol |

| Solubility | Soluble in organic solvents |

| HDAC Inhibition | Potential (based on structural similarity) |

| IC50 (example) | Nanomolar range in related compounds |

Q & A

Q. What are the standard synthetic routes for preparing N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide, and how is reaction progress monitored?

- Methodological Answer : The synthesis typically involves reacting a substituted amine (e.g., 2-hydroxy-2-methyl-3-(methylthio)propylamine) with 2,2-diphenylacetyl chloride or its equivalent under anhydrous conditions. Key steps include:

- Acylation : Use of Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) to facilitate nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediates .

- Characterization : Confirm structure via NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and mass spectrometry (MS) for molecular ion validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify the hydroxy group (broad singlet at δ 1.5–2.0 ppm), methylthio moiety (δ 2.1–2.3 ppm), and diphenylacetamide backbone (aromatic signals) .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650 cm) and O-H/N-H stretches (~3300 cm) .

- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS) .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) with positive controls (e.g., donepezil for cholinesterase).

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility Profiling : Measure partition coefficient (logP) via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. For example, optimize esterification using response surface methodology (RSM) .

- In Silico Tools : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps, as proposed by ICReDD’s reaction path search methods .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., GPCRs or kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors near the hydroxy group) using LigandScout or Phase .

Q. How can contradictions in solubility vs. bioactivity data be resolved?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate logP, polar surface area, and IC values.

- Proteolytic Stability Assays : Use HPLC-MS to monitor degradation in simulated physiological conditions (e.g., pH 7.4 buffer at 37°C) .

Q. What methodologies are recommended for studying its reactivity in heterogeneous catalytic systems?

- Methodological Answer :

- Reactor Design : Use fixed-bed or slurry reactors with controlled mass transfer (e.g., TiO-supported catalysts). Monitor kinetics via in situ FTIR .

- Process Simulation : Aspen Plus or COMSOL to model heat/mass transfer effects on yield .

Q. How can degradation pathways be elucidated under oxidative or hydrolytic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HO (oxidative) or NaOH (hydrolytic) and analyze products via LC-MS. Look for quinone derivatives (oxidation) or amine byproducts (hydrolysis) .

- Isotope Labeling : Use -HO to track hydrolysis mechanisms .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

Q. How can researchers validate analytical methods for quantifying trace impurities in the compound?

- Methodological Answer :

- ICH Guidelines : Follow Q2(R1) for validation of HPLC-UV methods (linearity, LOD/LOQ, precision).

- Cross-Validation : Compare results from LC-MS/MS and NMR for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.